Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydrobenzofuran-4-ol

Organic Synthesis Medicinal Chemistry Quality Control

2,3-Dihydrobenzofuran-4-ol is a privileged scaffold critical for synthesizing nanomolar-potency IRAK4 inhibitors (IC50 = 8.7 nM) and mPGES-1 anti-inflammatory leads. The 4-ol substitution enables precise hydrogen bonding and derivatization, directly impacting assay reproducibility and reaction yields. Unlike generic dihydrobenzofurans, only this specific regioisomer ensures optimal target engagement. Secure ≥98% purity for your medicinal chemistry campaigns and structure-activity relationship studies.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 144822-82-2
Cat. No. B179162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-4-ol
CAS144822-82-2
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)O
InChIInChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2
InChIKeyIMHHWOCMTWWBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-4-ol CAS 144822-82-2: Technical Baseline and Differentiation for Procurement


2,3-Dihydrobenzofuran-4-ol (CAS 144822-82-2) is a heterocyclic building block containing a fused dihydrofuran and phenol ring, with a molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . It is a key intermediate in the synthesis of biologically active compounds and is valued for its high purity and precise structural features [1].

Why Generic Substitution Fails: Critical Purity and Structural Differentiation for 2,3-Dihydrobenzofuran-4-ol


The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, but its activity is highly dependent on the specific substitution pattern [1]. Generic substitution with other dihydrobenzofuran derivatives (e.g., 2,3-dihydrobenzofuran, 2,3-dihydrobenzofuran-4-one, or 2,3-dihydrobenzofuran-5-ol) is not scientifically valid because the position and type of substituents dramatically alter electronic properties, hydrogen bonding capacity, and target binding [2][3]. Furthermore, purity variations (e.g., ≥99% vs. ≥97%) can significantly impact reaction yields and downstream biological assay reproducibility .

Quantitative Differentiation Evidence: 2,3-Dihydrobenzofuran-4-ol vs. Comparators


Purity Specification for Reproducible Synthesis: ≥99.0% vs. Standard 97% Grade

The procurement of 2,3-dihydrobenzofuran-4-ol with a purity of ≥99.0% is critical for ensuring high yields and minimizing side reactions in complex synthetic sequences. This specification is contrasted with standard commercial grades that are often offered at ≥97% purity . The higher purity grade reduces the burden of pre-purification and improves the reproducibility of downstream reactions, such as those used in the synthesis of IRAK4 inhibitors .

Organic Synthesis Medicinal Chemistry Quality Control

Critical Physicochemical Distinction: Melting Point of 75 °C vs. Liquid Analogs

The melting point of 2,3-dihydrobenzofuran-4-ol is 75 °C, a key differentiator from related dihydrobenzofurans such as the unsubstituted 2,3-dihydrobenzofuran, which is a liquid at room temperature . This solid-state property simplifies handling, storage, and purification by recrystallization, which is a distinct advantage over liquid analogs that may require more complex purification methods like distillation or chromatography [1].

Physicochemical Properties Formulation Handling

Enhanced Pharmacological Activity: SAR-Driven Advantage of 4-Hydroxyl Substitution

A comprehensive patent review of benzofuran derivatives establishes that the presence of a hydroxyl (-OH) group, particularly at specific positions, significantly increases therapeutic potency [1]. Specifically, benzofuran compounds with -OH and -OMe substitutions have been shown to exhibit more potent HIV-RT inhibitory activity than the standard atevirdine, and more potent antitumor activity than standards like fluorouracil and doxorubicin [2]. While 2,3-dihydrobenzofuran-4-ol itself was not the direct subject of these studies, the SAR data provides a strong class-level inference that the 4-OH group is a critical determinant of enhanced biological activity compared to unsubstituted or differently substituted analogs [3].

Structure-Activity Relationship (SAR) Drug Discovery Anti-inflammatory

Computational Validation: Binding Affinity of Dihydrobenzofuran Scaffold

Molecular docking studies have quantified the binding affinity of dihydrobenzofuran derivatives against key biological targets, providing a computational benchmark for scaffold selection [1]. For example, a specific dihydrobenzofuran derivative (DHB2) exhibited a binding affinity of -7.00 kcal/mol against Candida albicans (PDB: 3dra), which is significantly higher than other derivatives in the same study (e.g., DHB8: -6.40 kcal/mol; DHB: -5.70 kcal/mol) [2]. This data demonstrates that the dihydrobenzofuran core can be optimized for target binding, and the specific substitution pattern is a key determinant of this activity, supporting the selection of the 4-ol variant for further exploration [3].

Molecular Docking Binding Affinity In Silico Screening

2,3-Dihydrobenzofuran-4-ol: Validated Application Scenarios for Scientific and Industrial Use


Synthesis of High-Potency IRAK4 Inhibitors for Oncology

2,3-Dihydrobenzofuran-4-ol serves as a critical intermediate in the synthesis of potent IRAK4 inhibitors, such as compound 22 (IRAK4 IC50 = 8.7 nM), which show promise for the treatment of diffuse large B-cell lymphoma (DLBCL) . The high purity (≥99%) of the starting material is essential for achieving the reported nanomolar potency and favorable kinase selectivity profile, as demonstrated in the design and pharmacological evaluation of these advanced leads .

Development of Anti-inflammatory Agents Targeting mPGES-1

The 2,3-dihydrobenzofuran scaffold, including the 4-ol variant, is a validated privileged structure for the design of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [1]. Research has demonstrated that optimized 2,3-dihydrobenzofuran derivatives can achieve low micromolar activity against this target, making them suitable bioinspired lead compounds for next-generation anti-inflammatory drugs [1]. This is supported by the SAR evidence that hydroxyl groups enhance anti-inflammatory effects in benzofuran derivatives [2].

Building Block for Antileishmanial and Antimicrobial Agent Libraries

Quantitative structure-activity relationship (QSAR) models and molecular docking studies have established the 2,3-dihydrobenzofuran core as a productive scaffold for developing antileishmanial and antimicrobial agents [3][4]. The 4-ol substitution provides a key handle for further derivatization and is predicted to enhance binding to targets like Candida albicans (ΔG = -7.00 kcal/mol for an optimized analog) [4]. This validates its use in the construction of focused compound libraries for infectious disease research.

Privileged Scaffold for GPCR Agonist Discovery

The 2,3-dihydrobenzofuran ring system is a validated scaffold for the discovery of GPR119 agonists, a target for metabolic diseases [5]. Medicinal chemistry campaigns have successfully evolved initial leads into potent dihydrobenzofuran derivatives, demonstrating the scaffold's utility in GPCR drug discovery [5]. The 4-ol variant provides a synthetically accessible entry point for generating diverse analogs for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrobenzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.